

# (1R,2R)-Calhex 231 hydrochloride CAS number and chemical properties

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## Compound of Interest

Compound Name: (1R,2R)-Calhex 231 hydrochloride

Cat. No.: B10861012

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## In-depth Technical Guide: (1R,2R)-Calhex 231 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of Calhex 231 hydrochloride, a potent negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). This document focuses on the chemical properties, biological activity, and relevant experimental protocols associated with this compound.

It is important to clarify a potential ambiguity regarding the stereochemistry and associated identifiers of Calhex 231 hydrochloride. The user has requested information on "**(1R,2R)-Calhex 231 hydrochloride**". However, the vast majority of scientific literature and commercial suppliers refer to the pharmacologically active compound as 4-chloro-N-[(1S,2S)-2-[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride. This specific stereoisomer is what is commonly known as Calhex 231 hydrochloride. One supplier lists a "**(1R,2R)-Calhex 231 hydrochloride**" as an isomer of the active compound, intended for use as an experimental control, but does not provide a specific CAS number for it<sup>[1]</sup>. Therefore, this guide will focus on the well-characterized and biologically active (1S,2S, 1R)-isomer.

## Chemical and Physical Properties

The chemical and physical properties of (1S,2S, 1R)-Calhex 231 hydrochloride are summarized in the table below. While extensive biological data is available, some physical properties such as melting point and pKa are not readily found in the public domain.

Property	Value	Reference
Chemical Name	4-chloro-N-[(1S,2S)-2-[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl-benzamide hydrochloride	[2]
CAS Number	2387505-78-2	[2][3][4]
Alternative CAS	652973-93-8 (for the free base)	[5][6]
Molecular Formula	C <sub>25</sub> H <sub>27</sub> CIN <sub>2</sub> O · HCl	[2][5]
Molecular Weight	443.41 g/mol	[2][5]
Appearance	Crystalline solid	[5]
Purity	≥98% (by HPLC)	[2]
Solubility	Soluble in DMSO (up to 50 mM)	[2]
Storage	Store at -20°C	[2][5]

## Biological Activity

Calhex 231 hydrochloride is a well-established negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). It functions by binding to a site distinct from the orthosteric calcium-binding site, thereby inhibiting the receptor's activation by extracellular calcium and other agonists. Its primary biological effect is the blockade of the intracellular signaling cascade initiated by CaSR activation, most notably the inhibition of inositol phosphate production.

Parameter	Value	Cell Line	Assay	Reference
IC <sub>50</sub>	0.39 μM	Transiently transfected HEK293 cells	Inhibition of [ <sup>3</sup> H]inositol phosphate accumulation	[2][3]

## Experimental Protocols

### Determination of IC<sub>50</sub> by [<sup>3</sup>H]Inositol Phosphate Accumulation Assay in HEK293 Cells

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of Calhex 231 hydrochloride by measuring its effect on the accumulation of [<sup>3</sup>H]inositol phosphates in HEK293 cells transiently expressing the human Calcium-Sensing Receptor (hCaSR).

#### 1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- For transfection, seed cells in 24-well plates at a density that will result in 70-80% confluence on the day of transfection.
- Transfect the cells with a plasmid encoding the human Calcium-Sensing Receptor (hCaSR) using a suitable transfection reagent according to the manufacturer's instructions.

#### 2. Radiolabeling of Cells:

- 24 hours post-transfection, replace the culture medium with inositol-free DMEM containing 1% dialyzed FBS and 1 μCi/mL myo-[<sup>3</sup>H]inositol.
- Incubate the cells for a further 24 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

#### 3. Inhibition Assay:

- Wash the radiolabeled cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) containing 10 mM LiCl. The LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

- Pre-incubate the cells for 15-30 minutes with varying concentrations of Calhex 231 hydrochloride prepared in the same buffer. A suitable concentration range would typically span from 1 nM to 10  $\mu$ M.
- Stimulate the cells by adding a fixed concentration of an agonist, such as extracellular  $\text{Ca}^{2+}$  (e.g., 5-10 mM), for a defined period (e.g., 30-60 minutes) at 37°C.

#### 4. Extraction of Inositol Phosphates:

- Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).
- Incubate on ice for 30 minutes to precipitate macromolecules.
- Collect the acidic supernatant containing the soluble inositol phosphates.

#### 5. Quantification of [ $^3\text{H}$ ]Inositol Phosphates:

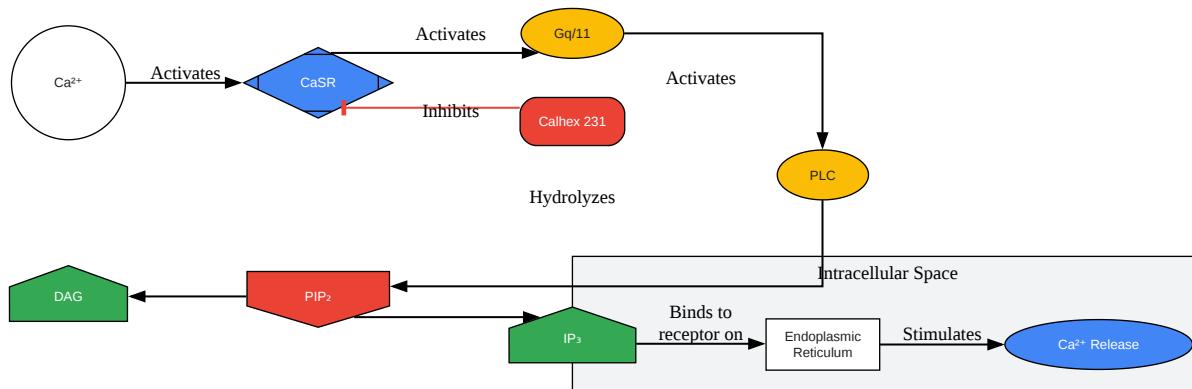
- Separate the total [ $^3\text{H}$ ]inositol phosphates from free [ $^3\text{H}$ ]inositol using anion-exchange chromatography (e.g., with Dowex AG1-X8 resin columns).
- Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
- Quantify the radioactivity in the eluate using liquid scintillation counting.

#### 6. Data Analysis:

- Plot the logarithm of the Calhex 231 hydrochloride concentration against the percentage of inhibition of agonist-stimulated [ $^3\text{H}$ ]inositol phosphate accumulation.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the  $\text{IC}_{50}$  value.

## Signaling Pathway

Calhex 231 hydrochloride exerts its inhibitory effect on the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). Upon activation by extracellular calcium, the CaSR primarily signals through the Gq/11 and Gi/o pathways. The Gq/11 pathway activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP<sub>3</sub>). IP<sub>3</sub> then triggers the release of intracellular calcium from the endoplasmic reticulum. Calhex 231, as a negative allosteric modulator, binds to the CaSR and prevents this signaling cascade.



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Caption: CaSR signaling pathway and its inhibition by Calhex 231.

## Conclusion

(1S,2S, 1R)-Calhex 231 hydrochloride is a valuable pharmacological tool for studying the physiological and pathological roles of the Calcium-Sensing Receptor. Its well-defined mechanism of action as a negative allosteric modulator makes it a specific inhibitor of CaSR-mediated signaling. This technical guide provides essential information for researchers utilizing this compound, including its chemical and biological properties, a detailed experimental protocol for assessing its potency, and a clear visualization of its place in the CaSR signaling pathway. When using this compound, it is crucial to be aware of the specific stereoisomer being used to ensure accurate and reproducible results.

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